molecular formula C9H10N2O B3370091 4-Methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 31402-74-1

4-Methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B3370091
CAS RN: 31402-74-1
M. Wt: 162.19 g/mol
InChI Key: IFRDJPSZEQELJW-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydroquinazolin-2(1H)-one, also known as MDQ, is a heterocyclic organic compound with a molecular formula of C10H11NO. It is a white crystalline powder with a melting point of 98-100°C. MDQ has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Antimicrobial Applications

4-Methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have shown promise as antimicrobial agents. A study by El-zohry and Abd-Alla (2007) involved synthesizing various derivatives and testing their antimicrobial activities. These derivatives exhibited significant antimicrobial properties, comparable to tetracycline, a standard reference compound (El-zohry & Abd-Alla, 2007).

Demirel et al. (2019) also investigated the antimicrobial and cytotoxic activities of 3H-quinazolin-4-one derivatives. Their findings revealed that some compounds exhibited lower minimum inhibitory concentration (MIC) values against P. aeruginosa compared to ampicillin (Demirel et al., 2019).

Anticonvulsant and Antimicrobial Activities

Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. The compounds exhibited broad-spectrum activity against various bacteria and fungi, along with potent anticonvulsant activity (Rajasekaran, Rajamanickam & Darlinquine, 2013).

Antitumor Activity

In the field of oncology, 4-Methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have been studied for their potential antitumor properties. Cui et al. (2017) reported that a compound derived from this chemical scaffold inhibited tumor growth in mice and showed promising antiproliferative activity in human tumor cell lines (Cui et al., 2017).

Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. Some derivatives exhibited significant antitumor activity, suggesting their potential in cancer treatment (Al-Suwaidan et al., 2016).

Eco-friendly Synthesis Methods

In an environmental context, researchers have developed eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones. Chen et al. (2007) described a method that avoids the use of additional catalysts by utilizing ionic liquids or an ionic liquid-water solvent system, demonstrating an environmentally conscious approach to synthesizing these compounds (Chen et al., 2007).

Similarly, Almarhoon et al. (2019) reported an efficient and eco-friendly protocol for synthesizing 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives using 2-methyl tetrahydrofuran as an alternative solvent, highlighting the movement towards sustainable chemical synthesis (Almarhoon et al., 2019).

properties

IUPAC Name

4-methyl-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-6H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRDJPSZEQELJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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